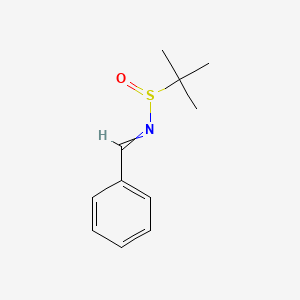
3-(3,4-dimethoxyphenyl)propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)propane-1-thiol is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a thiol group (-SH) attached to a propyl chain, which is further connected to a dimethoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)propane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and propanethiol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic addition reaction. This is achieved by reacting 3,4-dimethoxybenzaldehyde with propanethiol in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced further to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)propane-1-thiol involves its interaction with various molecular targets and pathways:
Thiol Group Reactivity: The thiol group is highly reactive and can form covalent bonds with proteins and enzymes, potentially altering their function.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, contributing to its antioxidant properties.
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
3-(3,4-dimethoxyphenyl)propane-1-thiol can be compared with other similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound has a similar phenyl ring with methoxy groups but differs in the presence of an amine group instead of a thiol group.
3,4-Dimethoxyphenylacetic acid: This compound has a carboxylic acid group instead of a thiol group, leading to different chemical properties and applications.
3,4-Dimethoxyphenylpropionic acid: Similar to the above, but with a propionic acid group, it is used in different synthetic and biological contexts.
Uniqueness
The uniqueness of this compound lies in its thiol group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the thiol group allows for unique interactions with biological molecules and offers opportunities for the development of novel therapeutic agents and materials.
Properties
Molecular Formula |
C11H16O2S |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)propane-1-thiol |
InChI |
InChI=1S/C11H16O2S/c1-12-10-6-5-9(4-3-7-14)8-11(10)13-2/h5-6,8,14H,3-4,7H2,1-2H3 |
InChI Key |
HLUFDKANEOVICH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCS)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-propylamine](/img/structure/B8525638.png)





![2H-Imidazo[4,5-c]pyridin-2-one, 4-amino-1,3-dihydro-1-[(6-methyl-3-pyridinyl)methyl]-6-(2-oxazolyl)-](/img/structure/B8525672.png)
![Tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B8525679.png)

![8-Quinolinesulfonamide,n-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-](/img/structure/B8525697.png)

![2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8525713.png)
